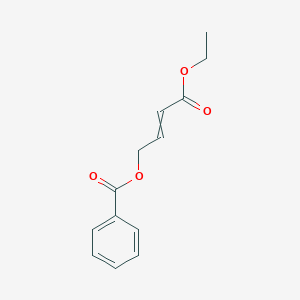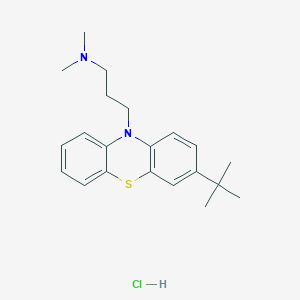
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a tert-butyl group and a dimethylaminopropyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the dimethylaminopropyl side chain: This can be done through nucleophilic substitution reactions, where the phenothiazine core reacts with 3-dimethylaminopropyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenothiazine core or the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
科学研究应用
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound can act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic effects.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic effects.
Ion Channels: The compound can modulate ion channels, affecting neuronal excitability and signaling.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.
Uniqueness
3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the dimethylaminopropyl side chain. These structural elements can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic profile.
属性
CAS 编号 |
63833-95-4 |
|---|---|
分子式 |
C21H29ClN2S |
分子量 |
377.0 g/mol |
IUPAC 名称 |
3-(3-tert-butylphenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H28N2S.ClH/c1-21(2,3)16-11-12-18-20(15-16)24-19-10-7-6-9-17(19)23(18)14-8-13-22(4)5;/h6-7,9-12,15H,8,13-14H2,1-5H3;1H |
InChI 键 |
VFRUYCJKSSQMBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)

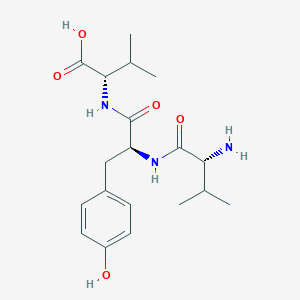
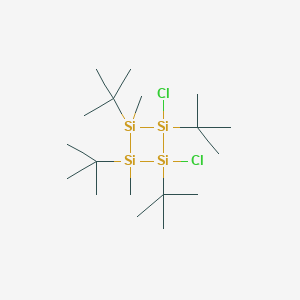
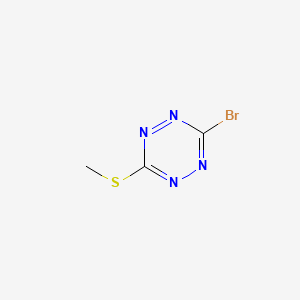
![[1,1'-Biphenyl]-4-yl bis(2-methylphenyl) phosphite](/img/structure/B14492527.png)
![6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane](/img/structure/B14492547.png)
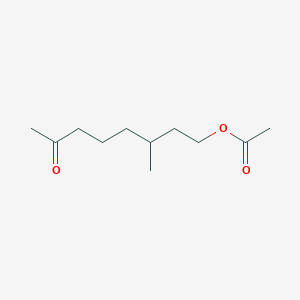
![1-(Phenoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14492558.png)

![1,1'-[Ethane-1,2-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-methylbenzene)](/img/structure/B14492569.png)
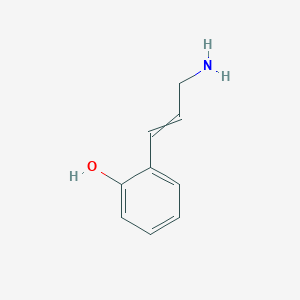
![4,4'-[(6-Phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14492583.png)
